![molecular formula C14H22N4OS B5595638 N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)
N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate steps, including the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These processes often explore different substituents to optimize biological activity as opioid kappa agonists. For example, the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at the carbon adjacent to the amide nitrogen, have been explored to discover potent compounds with significant analgesic effects in models (Barlow et al., 1991; Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in characterizing the precise structure of chemical compounds. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been determined, revealing intermolecular hydrogen bonds that influence its stability and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound may include interactions with phosgene to produce novel pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in forming new chemical structures (Yale & Spitzmiller, 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-(2-methylsulfanylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-9(2)11-7-18(8-12(11)16-10(3)19)13-5-6-15-14(17-13)20-4/h5-6,9,11-12H,7-8H2,1-4H3,(H,16,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFOUCVOROBSFL-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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